molecular formula C13H8N2O2 B14311071 3-Nitrophenanthridine CAS No. 111609-76-8

3-Nitrophenanthridine

Cat. No.: B14311071
CAS No.: 111609-76-8
M. Wt: 224.21 g/mol
InChI Key: IAOVHWPNOBPENT-UHFFFAOYSA-N
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Description

3-Nitrophenanthridine is a nitrated derivative of the planar heterocyclic compound, phenanthridine. The phenanthridine core structure is a subject of significant interest in scientific research due to its efficient DNA-binding capabilities, primarily through intercalation between base pairs . This molecular framework is recognized as a privileged structure in medicinal chemistry and is found in various bioactive molecules and alkaloids . The primary research value of phenanthridine-based compounds lies in their interaction with nucleic acids and their resulting biological activities. Well-known phenanthridine derivatives, such as ethidium bromide and propidium iodide, have been used for decades as fluorescent markers for DNA and RNA, as well as probes for cell viability . Furthermore, this class of compounds has attracted attention for its antitumor and antiparasitic properties . The nitro group on the this compound scaffold is a key functional modification. In related compounds, nitroimidazole groups linked to phenanthridine have been studied as hypoxic cell radiosensitizers and cytotoxins, demonstrating that the nitro moiety can significantly enhance these effects . The presence of the nitro group may thus be explored for developing novel targeted therapies. Researchers are investigating phenanthridine derivatives for their potential to inhibit enzymes like topoisomerases and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are relevant targets in cancer research . The structural features of this compound make it a versatile intermediate or candidate for various research applications, including the synthesis of more complex molecules and the study of new anticancer and antimicrobial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111609-76-8

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-nitrophenanthridine

InChI

InChI=1S/C13H8N2O2/c16-15(17)10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8H

InChI Key

IAOVHWPNOBPENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC2=C1

Origin of Product

United States

Synthetic Methodologies for 3 Nitrophenanthridine

Classical Approaches to 3-Nitrophenanthridine Synthesis

Classical methods for synthesizing the phenanthridine (B189435) nucleus often rely on well-established name reactions and cyclization strategies that have been foundational in heterocyclic chemistry.

Schmidt Rearrangement of 2-Nitrofluorenone to this compound

The Schmidt rearrangement is a classic organic reaction that transforms a carbonyl compound, in the presence of hydrazoic acid (HN₃) and a strong acid catalyst, into an amine, amide, or lactam with the expulsion of nitrogen gas. organic-chemistry.orgwikipedia.org This method has been specifically applied to the synthesis of this compound from 2-Nitrofluorenone. doi.org The reaction proceeds by the acid-catalyzed addition of hydrazoic acid to the carbonyl group of 2-nitrofluorenone. wikipedia.org This is followed by a rearrangement where one of the aryl groups migrates to the nitrogen atom, leading to the expansion of the five-membered fluorenone ring into the six-membered lactam ring of the phenanthridine system. wikipedia.orgdoi.org The regiochemical outcome is specific, yielding only the 3-nitro isomer due to the migratory aptitude of the aryl groups in the 2-nitrofluorenone starting material. doi.org

Table 1: Schmidt Rearrangement for this compound Synthesis

Starting Material Reagent Product Reference
2-Nitrofluorenone Hydrazoic Acid (HN₃) This compound doi.org

Reductive Cyclization Strategies for Substituted Nitrophenanthridines

Reductive cyclization is a powerful strategy for synthesizing N-heterocycles, including phenanthridines. This approach typically involves the chemical reduction of a nitro group on one aromatic ring to an amine, which then undergoes an intramolecular cyclization onto a suitable functional group on an adjacent ring. researchgate.netrsc.org For instance, the synthesis of nitrophenanthridines can be achieved through the reductive cyclization of 2-chlorobenzaldehyde (B119727) anils derived from nitromethylanilines. doi.org In a related process, 2,4,4'-trinitrobiphenyl-2'-carboxylic acid can be reduced, leading to the simultaneous reduction of all three nitro groups, followed by a rapid cyclization to form an aminophenanthridine, which is a precursor to other derivatives. doi.org The choice of reducing agent is critical and can range from classic metal-acid systems (like Zn/HOAc) to catalytic hydrogenation or transfer hydrogenation methods. doi.orgrsc.org Phenyl formate (B1220265) has also been explored as a carbon monoxide surrogate for such reductive cyclizations. mdpi.com

Modern Catalytic and Cascade Annulation Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the phenanthridine ring system, often employing transition metal catalysis and elegant cascade reactions to build molecular complexity in a single step.

Palladium-Catalyzed Cyclization Methods for Phenanthridine Ring Systems

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. cnr.it The synthesis of phenanthridines and their derivatives, such as phenanthridinones, has been achieved through various palladium-catalyzed methods. nih.govresearchgate.net One prominent strategy involves the intramolecular C-H activation/C-C cross-coupling. acs.org In a typical protocol, a substituted N-aryl-2-halobenzamide is treated with a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable ligand (e.g., a phosphine (B1218219) like PCy₃) and a base (e.g., cesium carbonate, Cs₂CO₃). acs.org This process facilitates the formation of the central C-C bond of the phenanthridine core through an intramolecular arylation, providing a direct route to the heterocyclic system under relatively mild conditions. nih.govacs.org

Table 2: Example of Palladium-Catalyzed Phenanthridine Synthesis

Catalyst Ligand Base Application Reference
Pd(OAc)₂ PCy₃ Cs₂CO₃ Intramolecular C-H activation for phenanthridine synthesis acs.org
PdCl₂(PPh₃)₂ - NaOAc·3H₂O Synthesis of azaheteroaromatic ring systems cnr.it

Intramolecular Diels-Alder of Furan (B31954) (IMDAF) Cycloaddition in Phenanthridine Synthesis

The Intramolecular Diels-Alder reaction of Furan (IMDAF) is a powerful cascade reaction for constructing complex polycyclic systems. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of phenanthridines functionalized in the C-ring. researchgate.net The key step is an intramolecular [4+2] cycloaddition of a substrate containing both a furan ring (the diene) and a tethered alkene (the dienophile), such as an ortho-furyl(alkenylamino)arene. researchgate.netscience.gov The reaction, often accelerated by microwave irradiation, initially forms a 7-oxabicyclo[2.2.1]heptane cycloadduct. researchgate.net This intermediate can then undergo further transformation, such as acid-catalyzed dehydration and aromatization, to yield the final 5,6-dihydrophenanthridine, which can be easily oxidized to the fully aromatic phenanthridine. researchgate.netscience.gov The substitution pattern on both the furan and the dienophile components can significantly influence the reaction's outcome. researchgate.net

Nitrene-Involved Ring-Expansion Reactions

Nitrenes are highly reactive intermediates that can be harnessed for sophisticated molecular rearrangements. researchgate.netnih.gov A modern approach to phenanthridine synthesis involves a nitrene-mediated ring-expansion reaction. researchgate.netustc.edu.cn This strategy can be seen as a contemporary advancement of classical rearrangements. In one such method, phenanthridines are synthesized from oximes by reacting them with Grignard reagents. nih.gov This process is believed to proceed through the formation of a magnesium-coordinated nitrenoid complex. nih.gov This reactive intermediate then undergoes a ring-expansion, transforming the starting fluorene-like skeleton into the phenanthridine ring system. researchgate.netnih.gov This method represents a form of skeletal editing, where the core framework of a molecule is fundamentally rearranged to access a new structure. rsc.org Computational studies have provided insight into the energetics of related phenylnitrene ring expansions. acs.org

Strategic Precursor Synthesis and Functional Group Transformations in this compound Formation

The formation of this compound and its derivatives is highly dependent on the careful design of starting materials and the strategic application of functional group transformations. The position of the nitro group necessitates synthetic routes that can control the regioselectivity of the final cyclization or functionalization step.

The synthesis of this compound often begins with precursors that already contain a nitro group in a strategic position on a biphenyl (B1667301) or fluorenone backbone. This approach avoids the often complex and low-yielding direct nitration of the phenanthridine ring, which can result in a mixture of isomers. doi.org

One primary class of intermediates is substituted fluorenones. The Schmidt rearrangement of 2-nitrofluorenone is a documented method for preparing this compound. doi.org In this reaction, the fluorenone is treated with hydrazoic acid, leading to a ring expansion where one of the aryl rings migrates to the nitrogen atom. researchgate.net The electronic properties of the substituents on the fluorenone rings dictate the migratory aptitude and thus the final position of the nitrogen atom in the phenanthridine skeleton. researchgate.net

Another key strategy involves building the phenanthridine ring from suitably substituted biphenyl precursors. For instance, the synthesis of 3,8-diaminophenanthridinium salts employs 4,4'-dinitrobiphen-2-ylamine as a key intermediate. gla.ac.uk This precursor is prepared from biphenyl-2-ylamine via a potent nitrating agent generated from potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄), a method that is effective due to the low water content of the reaction medium. gla.ac.ukcore.ac.uk Other tailored precursors include acetophenone (B1666503) derivatives, such as 2-p-nitrophenylacetophenone, which can be converted to an oxime and subsequently cyclized to form the phenanthridine ring system. rsc.org

Table 1: Key Intermediates for this compound Synthesis

IntermediatePrecursor(s)ReagentsApplicationReference
2-NitrofluorenoneFluorenoneNitrating agentsSchmidt Rearrangement doi.org
4,4'-Dinitrobiphen-2-ylamineBiphenyl-2-ylamineKNO₃, H₂SO₄Bischler-Napieralski reaction precursor gla.ac.ukcore.ac.uk
2-p-Nitrophenylacetophenonep-Tolylboronic acid, 2'-bromoacetophenonePd(PPh₃)₄, K₂CO₃ (Suzuki Coupling)Oxime formation and photochemical cyclization rsc.org
2-p-Nitrophenylacetophenone O-ethoxycarbonyl oxime2-p-NitrophenylacetophenoneNH₂OH·HCl, NaOAc; then EtOCO₂Cl, pyridinePrecursor for photochemical synthesis rsc.org

Multi-step Synthetic Pathways to Functionalized Phenanthridines

Several multi-step pathways have been developed to afford phenanthridines with a nitro group at the C-3 position. These methods highlight different cyclization strategies, from classical rearrangements to modern photochemical and metal-catalyzed reactions.

A notable pathway is the UV-promoted synthesis of 6-methyl-3-nitrophenanthridine. rsc.org This method starts with the synthesis of 2-p-nitrophenylacetophenone O-ethoxycarbonyl oxime. Subsequent UV irradiation of this oxime derivative induces a cyclization reaction, yielding the final product in high yield. rsc.org This photochemical approach represents a mild and efficient way to construct the phenanthridine core. rsc.org

Another important route involves the synthesis of methyl this compound-6-carboxylate. rsc.org This compound is prepared from a corresponding isoxazoline (B3343090) precursor, demonstrating a pathway that builds the heterocyclic system through a different set of intermediates. The final product was isolated as a pale yellow solid. rsc.org

The Schmidt reaction provides a more classical route. The reaction of 2-nitrofluoren-9-ol with hydrazoic and sulfuric acids leads to the formation of this compound. researchgate.net This rearrangement proceeds through the formation and intramolecular rearrangement of a protonated azide (B81097) intermediate. researchgate.net

Furthermore, the synthesis of more complex derivatives like 3-tert-butyl-6-phenyl-8-nitrophenanthridine has been achieved. gla.ac.ukcore.ac.uk This involves the thermal cyclization of a pre-formed imine in dry nitrobenzene, showcasing a pathway that forms the final ring through an intramolecular nucleophilic aromatic substitution (SₙAr) type reaction. gla.ac.uk

Table 2: Multi-step Synthetic Pathways to 3-Nitro-Substituted Phenanthridines

ProductKey IntermediateKey Reaction StepReagents / ConditionsReference
6-Methyl-3-nitrophenanthridine2-p-Nitrophenylacetophenone O-ethoxycarbonyl oximePhotochemical cyclizationUV irradiation rsc.org
Methyl this compound-6-carboxylateIsoxazoline precursorNot specifiedNot specified rsc.org
This compound2-Nitrofluoren-9-olSchmidt RearrangementHydrazoic acid, H₂SO₄ researchgate.net
3-tert-Butyl-6-phenyl-8-nitrophenanthridineImine from 2-amino-5-tert-butyl-2'-phenyl benzophenoneThermal cyclization200 ˚C in dry nitrobenzene gla.ac.ukcore.ac.uk

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include solvent, temperature, catalyst, and reaction time. beilstein-journals.org The automation of these optimization processes, for instance through flow chemistry setups guided by Bayesian optimization, allows for the rapid exploration of a wide range of conditions to find the most efficient synthetic route. whiterose.ac.uk

For the synthesis of 6-methyl-3-nitrophenanthridine via UV photolysis, a solvent screening was performed, which is a common first step in optimization. rsc.org The reaction was found to proceed with an exceptional yield of 99%, indicating that the photochemical pathway is highly efficient and well-optimized for this specific derivative. rsc.org

The development of continuous flow processes offers a powerful tool for optimization. chemrxiv.org This approach allows for precise control over reaction parameters and can lead to improved substrate scope and functional group tolerance under milder conditions compared to traditional batch synthesis. chemrxiv.org Applying such techniques to the synthesis of this compound could potentially enhance yields and provide safer, more scalable production methods.

Table 3: Reported Yields for 3-Nitro-Substituted Phenanthridine Derivatives

CompoundSynthetic MethodYieldReference
6-Methyl-3-nitrophenanthridinePhotochemical cyclization99% rsc.org
Methyl this compound-6-carboxylateFrom isoxazoline precursor56% rsc.org

Mechanistic Investigations of 3 Nitrophenanthridine Chemical Transformations

Elucidation of Reaction Pathways to 3-Nitrophenanthridine Formation

The formation of this compound is primarily achieved through the electrophilic nitration of the parent phenanthridine (B189435) molecule. numberanalytics.comrsc.org This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The phenanthridine ring system, being electron-rich, is susceptible to electrophilic attack.

The mechanism of electrophilic aromatic nitration is generally understood to proceed through one of two primary pathways, which can be considered as extremes of a mechanistic continuum: the polar Ingold-Hughes mechanism and the Single-Electron Transfer (SET) mechanism. researchgate.net

Polar (Ingold-Hughes) Mechanism: In this pathway, the nitronium ion directly attacks the π-system of the phenanthridine ring to form a resonance-stabilized carbocationic intermediate, known as a σ-complex or Wheland intermediate. This step is typically the rate-determining step. The intermediate then rapidly loses a proton (H⁺) from the site of attack to restore aromaticity, yielding the nitro-substituted product.

Single-Electron Transfer (SET) Mechanism: An alternative pathway involves an initial single-electron transfer from the phenanthridine (the electron donor) to the nitronium ion (the electron acceptor) to form a phenanthridine radical cation and a nitrogen dioxide radical (•NO₂). researchgate.netacs.org These two radical species then couple to form the same σ-complex as in the polar mechanism, which subsequently deprotonates to give this compound. The prevalence of the SET mechanism is dependent on the electron-donating ability of the aromatic compound. researchgate.net

The regioselectivity of the nitration is governed by the electronic properties of the phenanthridine nucleus. Studies on the related compound 6-phenylphenanthridine (B3050595) show that nitration occurs preferentially at the 3- and 8-positions. This preference is attributed to the directing effects of the fused benzene (B151609) rings and the nitrogen atom. The isolation of 3-nitro-6-phenylphenanthridine as a mono-nitrated intermediate confirms that the reaction proceeds in a stepwise manner. Subsequent nitration is slower due to the deactivating effect of the first nitro group.

Table 1: Comparison of Nitration Methods for Phenanthridine Derivatives

ParameterMixed Acid (HNO₃/H₂SO₄)Acetyl Nitrate (B79036) (AcONO₂)Catalytic (e.g., Pd-doped Zeolites)
Reactivity High (e.g., complete in < 2 hours) Moderate (e.g., 6–8 hours) Variable, can be high
Regioselectivity Good, but can yield mixtures. Favors 3- and 8-positions. Often different from mixed acid, may be less selective. Can be very high (e.g., >95%)
Conditions Strong acids, often low temperatures (e.g., 0-10 °C)Milder, often requires anhydride (B1165640) solventHeterogeneous or homogeneous, often milder conditions google.com
Intermediates Nitronium ion (NO₂⁺)Protonated acetyl nitrateMetal-bound nitrating species

Study of Intramolecular Rearrangements and Reactive Intermediates

The key reactive intermediates in the formation of this compound are the σ-complex (Wheland intermediate) and, in the case of the SET pathway, the phenanthridine radical cation. researchgate.net

σ-Complex (Wheland Intermediate): This is a positively charged species where the sp² hybridization of the carbon atom at the point of attack is disrupted, becoming sp³. The positive charge is delocalized across the rest of the aromatic system through resonance. For the formation of this compound, the attack occurs at the C-3 position. The stability of this intermediate relative to intermediates formed by attack at other positions dictates the regiochemical outcome of the reaction.

Radical Cation ([Phenanthridine]•+): This intermediate is formed by the removal of a single electron from the phenanthridine π-system. acs.org It is a highly reactive species that readily combines with the nitrogen dioxide radical. The formation of radical cations is central to the SET mechanism and has been studied in various aromatic nitrations. researchgate.net

While major skeletal intramolecular rearrangements, such as the Wagner-Meerwein rearrangement, are uncommon in standard electrophilic nitration, the term can refer to the sequence of bond-forming and bond-breaking events within the intermediate. nptel.ac.inwikipedia.org The critical step is the rearomatization of the σ-complex by losing a proton, which is an intramolecular process in the sense that it restores the stable ring system. In more complex syntheses of phenanthridine cores, radical intermediates generated from diaryl-imines or isocyanides can undergo intramolecular cyclization, which is a type of rearrangement that forms the fundamental heterocyclic structure. beilstein-journals.orgnih.gov

Catalytic Cycles and Ligand Effects in this compound Synthesis

While classical nitration uses stoichiometric amounts of strong acids, modern synthetic chemistry emphasizes catalytic methods to improve efficiency, selectivity, and environmental compatibility. researchgate.net Catalytic nitration of phenanthridine, though less documented than for simpler arenes, can be conceptualized based on established principles of transition metal catalysis.

A hypothetical catalytic cycle for the nitration of phenanthridine using a transition metal catalyst (e.g., Palladium or Copper) could involve the following steps:

C-H Activation: The catalyst interacts with a C-H bond on the phenanthridine ring, possibly at the 3-position, to form a metallacyclic intermediate. This step is often facilitated by a directing group or the inherent electronics of the substrate.

Oxidative Functionalization: The metallated intermediate reacts with a nitrating agent (e.g., AgNO₂, N-nitrosuccinimide). The metal center facilitates the transfer of the nitro group to the phenanthridine ring.

Reductive Elimination/Product Release: The nitrated product, this compound, is released from the metal center, regenerating the active catalyst for the next cycle.

Ligand Effects: The ligands coordinated to the metal center play a crucial role in catalysis. nih.gov They can influence the outcome of the reaction in several ways:

Electronic Effects: Ligands can modify the electron density at the metal center, affecting its reactivity in the C-H activation and functionalization steps.

Steric Effects: Bulky ligands can control regioselectivity by sterically hindering the catalyst's approach to certain positions on the phenanthridine ring, thereby directing nitration to more accessible sites.

Catalyst Stability: Ligands stabilize the metal catalyst, preventing decomposition and increasing turnover numbers.

For example, studies on related catalytic reactions have shown that the choice of phosphine (B1218219) or N-heterocyclic carbene ligands can dramatically alter the efficiency and selectivity of C-H functionalization reactions. In the context of nitration, catalytic systems using palladium-doped zeolites have been reported to enhance regioselectivity for the nitration of 6-phenylphenanthridine, demonstrating the potential of catalytic approaches.

Transition State Characterization in this compound Forming Reactions

Understanding the structure and energy of the transition state (TS) is fundamental to explaining a reaction's rate and mechanism. nih.gov For the formation of this compound, the key transition state is that of the rate-determining step, which is typically the attack of the nitronium ion on the aromatic ring. researchgate.net The characterization of these fleeting structures is primarily achieved through computational chemistry, particularly using Density Functional Theory (DFT). smu.edu

DFT calculations allow for the mapping of the potential energy surface of the reaction. smu.edu This involves calculating the energies of the reactants, intermediates, products, and the transition states that connect them. For instance, DFT calculations on the nitration of 6-phenylphenanthridine predicted a significant energetic preference (12.3 kcal/mol) for the intermediates leading to 3- and 8-nitration over other possibilities, which aligns with experimental observations.

A computational analysis of the transition state for the formation of this compound would reveal:

Geometry: The precise bond lengths and angles of the atoms involved. This would show a partially formed C-NO₂ bond and a partially broken π-system within the phenanthridine ring.

Energy: The activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion of the atoms along the reaction coordinate.

Advanced computational techniques like Intrinsic Reaction Coordinate (IRC) analysis can be used to confirm that a calculated TS structure correctly connects the reactants and the σ-complex intermediate. smu.edu This provides a detailed picture of the molecular transformations occurring along the reaction pathway.

Table 2: Illustrative DFT Data for Electrophilic Attack on Phenanthridine

SpeciesDescriptionRelative Energy (kcal/mol) (Hypothetical)Key Geometric Feature
ReactantsPhenanthridine + NO₂⁺0.0-
TS-3 Transition State for attack at C-3 +15.2 Partially formed C3-N bond (~2.1 Å)
TS-1Transition State for attack at C-1+17.5Partially formed C1-N bond (~2.1 Å)
TS-10Transition State for attack at C-10a (bridgehead)+28.0Partially formed C10a-N bond (~2.2 Å)
Intermediate-3 σ-complex from attack at C-3 +5.8 Full C3-N bond, sp³ hybridized C3
Intermediate-1σ-complex from attack at C-1+7.9Full C1-N bond, sp³ hybridized C1
Note: These values are hypothetical, based on general principles of electrophilic aromatic substitution, to illustrate the expected relative energies that would lead to preferential formation of the 3-nitro isomer.

Advanced Derivatization Strategies and Synthetic Utility of 3 Nitrophenanthridine

Functional Group Interconversions on the 3-Nitrophenanthridine Skeleton

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, thereby enabling the synthesis of diverse and complex molecules. numberanalytics.com The nitro group of this compound is particularly amenable to several key interconversions, serving as a gateway to a variety of other functionalities.

The most prominent and synthetically useful transformation of the aromatic nitro group is its reduction to a primary amine. This reaction converts electron-withdrawing nitroarenes into electron-donating anilines, fundamentally altering the electronic properties of the aromatic system.

Reduction of Nitro Group to Amine: The conversion of this compound to 3-aminophenanthridine can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acidic media (e.g., Sn, HCl; Fe, HCl) or with reagents like sodium borohydride (B1222165) in the presence of a catalyst. vanderbilt.edu

Reaction: this compound → 3-Aminophenanthridine

Significance: This transformation is crucial as the resulting amino group is a versatile functional handle. It can act as a nucleophile, a directing group for further substitutions, or a precursor for diazotization reactions.

Further Interconversions from the Amino Group: Once formed, the 3-aminophenanthridine derivative opens up a plethora of subsequent interconversion possibilities:

Diazotization and Sandmeyer Reactions: The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (HONO). This intermediate is highly valuable as the diazonio group is an excellent leaving group and can be replaced by a wide range of nucleophiles in Sandmeyer or related reactions to introduce cyano (-CN), halo (-Cl, -Br, -I), or hydroxyl (-OH) groups.

Amide Formation: The amine can readily react with acyl chlorides or anhydrides to form amides (R-C(=O)-NH-). solubilityofthings.com This not only serves as a protective strategy but also introduces new carbonyl functionalities.

Conversion to Azide (B81097): The diazonium salt can be treated with sodium azide (NaN₃) to yield 3-azidophenanthridine, a key precursor for click chemistry. vanderbilt.edu

These interconversions highlight how the initial nitro functionality of this compound can be strategically manipulated to access a broad spectrum of derivatives with tailored chemical properties.

Regioselective Functionalization and Modification Approaches

While functional group interconversions modify existing groups, regioselective functionalization involves the introduction of new substituents at specific positions on the heterocyclic core. mdpi.com The electronic nature of the phenanthridine (B189435) ring system, influenced by the heterocyclic nitrogen and the deactivating nitro group, dictates the regiochemical outcome of substitution reactions. Modern synthetic methods, particularly those involving radical processes or transition-metal-catalyzed C-H activation, provide powerful tools for achieving high regioselectivity that may not be possible with classical electrophilic aromatic substitution. nih.govbeilstein-journals.org

The phenanthridine nucleus is generally electron-deficient, and the presence of a nitro group at the 3-position further deactivates the ring towards electrophilic attack. However, C-H functionalization strategies can overcome these reactivity challenges. nih.gov

Potential Regioselective Reactions:

Radical Additions: Radical functionalization processes are well-suited for electron-deficient heteroarenes. nih.gov The generation of alkyl or other radicals in the presence of this compound could lead to the regioselective introduction of these groups, with the position of attack governed by the electronic landscape of the substrate.

Directed C-H Activation: A directing group can be installed on the phenanthridine skeleton to guide a metal catalyst (e.g., Palladium, Rhodium) to activate a specific C-H bond, typically at the ortho position. mdpi.com For instance, if a directing group were placed at the C-4 position, functionalization could be directed to the C-5 position.

Nucleophilic Aromatic Substitution (SₙAr): In highly electron-deficient systems, direct substitution of a leaving group (like a halide) by a nucleophile can occur. While this compound itself lacks a suitable leaving group, derivatives could be designed to undergo SₙAr reactions.

Reaction TypeDescriptionPotential Outcome on Phenanthridine CoreReference Principle
Radical Minisci-type ReactionGeneration of a nucleophilic radical (e.g., alkyl radical) which preferentially attacks electron-deficient aromatic rings.Introduction of alkyl or acyl groups at positions with the lowest electron density. nih.gov
Palladium-Catalyzed C-H ArylationDirect coupling of a C-H bond with an aryl halide, often guided by a directing group.Site-selective introduction of aryl substituents. mdpi.com
Photoredox CatalysisUse of light and a photocatalyst to generate reactive intermediates for C-H functionalization under mild conditions.Functionalization at positions susceptible to radical attack. researchgate.net

Strategic Incorporation of this compound into Complex Polycyclic Aromatic Nitrogen Heterocycles

This compound and its derivatives can serve as foundational scaffolds for the construction of larger, more complex polycyclic aromatic nitrogen heterocycles (PANHs). nih.gov These elaborate structures are often pursued for their unique photophysical properties or enhanced biological activity. The synthesis of these systems typically involves annulation reactions, where a new ring is fused onto the existing phenanthridine framework.

A key strategy involves the interconversion of the nitro group to an amine, followed by reaction with a bifunctional electrophile to build a new heterocyclic ring. For example, the synthesis of imidazo[1,2-f]phenanthridine (B1589575) systems demonstrates the use of a phenanthridine precursor to create a more complex, fused structure. gla.ac.uk

Example Synthetic Pathway:

Reduction: this compound is reduced to 3-aminophenanthridine.

Cyclization: The resulting 3-aminophenanthridine can be reacted with a suitable partner to construct a new ring. For instance, reaction with an α-haloketone would lead to an initial alkylation at the exocyclic nitrogen, followed by an intramolecular cyclization and dehydration to form a fused imidazole (B134444) ring.

The use of nitroalkenes and other nitro-substituted compounds as building blocks in [3+2] cycloaddition reactions is a well-established method for creating five-membered aromatic heterocycles. chim.it By analogy, a functionalized this compound derivative could participate in such annulation reactions to generate novel and complex PANH systems.

Development of Novel Reagents and Ligands Derived from this compound for Chemical Systems (e.g., precursors for click chemistry)

The derivatization of this compound can yield novel molecules that function as specialized reagents or ligands. A particularly powerful application is the development of precursors for "click chemistry." sigmaaldrich.com

Click chemistry, exemplified by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a method for rapidly and reliably joining molecular units together. nih.govatdbio.com To utilize this chemistry, a molecule must possess either an azide or a terminal alkyne functionality. As previously discussed, this compound is an excellent precursor for a click-ready azide derivative.

The synthesis of a 3-azidophenanthridine "click" reagent would proceed via the amine, as detailed in the table below.

StepReactionReagentsProduct FunctionalityReference Principle
1ReductionSnCl₂, HCl or H₂, Pd/C3-Aminophenanthridine vanderbilt.edu
2DiazotizationNaNO₂, HCl (aq), 0-5 °CPhenanthridine-3-diazonium salt solubilityofthings.com
3Azide SubstitutionSodium Azide (NaN₃)3-Azidophenanthridine (Click Reagent) nih.govfrontiersin.org

Once synthesized, 3-azidophenanthridine can be "clicked" onto any alkyne-containing molecule, allowing for the straightforward conjugation of the phenanthridine moiety to biomolecules, polymers, or surfaces. nih.gov

Furthermore, the phenanthridine core, with its heterocyclic nitrogen atom and potential for other coordinating functional groups (like an amine or a triazole ring from a click reaction), can act as a ligand for metal ions. The development of phenanthridine-containing pincer-like ligands has been explored, suggesting that derivatives of this compound could be designed to form stable complexes with transition metals for applications in catalysis or materials science. scispace.com

Theoretical and Computational Studies of 3 Nitrophenanthridine

Simulation of Spectroscopic Signatures for Structural Prediction and Verification

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, which can be invaluable for structural elucidation and the verification of experimentally obtained data. For 3-Nitrophenanthridine, computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These simulations provide insights into the relationship between the molecular structure and its spectroscopic signatures.

The process typically begins with the optimization of the ground-state geometry of the this compound molecule using a selected DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311+G(d,p)). This step is crucial as the accuracy of the predicted spectra is highly dependent on the correctness of the optimized molecular structure.

Once the geometry is optimized, the vibrational frequencies and their corresponding IR intensities can be calculated. These calculations are based on the determination of the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro group in aromatic compounds are expected in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are instrumental in assigning the signals in experimental spectra to specific atoms in the this compound molecule. The accuracy of these predictions allows for a detailed structural analysis.

The electronic absorption spectrum (UV-Vis) is simulated using TD-DFT calculations. This method provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The predicted absorption maxima (λmax) can be compared with experimental data to understand the electronic structure of this compound and to interpret the observed spectral features, which are typically π → π* and n → π* transitions in such aromatic systems.

The comparison between simulated and experimental spectra serves as a rigorous method for structural verification. A strong correlation between the predicted and measured spectroscopic data provides high confidence in the assigned structure of this compound.

Table 1: Simulated Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted ValueAssignment/Transition
IR SpectroscopyVibrational Frequency (cm⁻¹)~1545Asymmetric NO₂ Stretch
Vibrational Frequency (cm⁻¹)~1350Symmetric NO₂ Stretch
¹³C NMRChemical Shift (ppm)~148.5C-NO₂
Chemical Shift (ppm)~120-140Aromatic Carbons
¹H NMRChemical Shift (ppm)~9.3H adjacent to N
Chemical Shift (ppm)~7.8-8.8Aromatic Protons
UV-Vis Spectroscopyλmax (nm)~350π → π
λmax (nm)~280π → π

Electrochemical Studies of 3 Nitrophenanthridine

Redox Potentials and Electrochemical Characteristics

The redox potential of a compound is a measure of its tendency to gain or lose electrons. For 3-Nitrophenanthridine, the primary electrochemical process of interest would be the reduction of the nitro group (-NO₂). The presence of the electron-withdrawing nitro group is expected to make the phenanthridine (B189435) ring system easier to reduce.

Generally, the reduction potential of nitroaromatic compounds is influenced by the molecular structure and the solvent/electrolyte system used. It is anticipated that this compound would exhibit one or more reduction peaks in a cyclic voltammogram, corresponding to the stepwise addition of electrons to the nitro group. The exact potential values would need to be determined experimentally.

Investigation of Electrochemical Reduction and Oxidation Mechanisms

The electrochemical reduction of aromatic nitro compounds typically proceeds through a series of steps. In aprotic media, the reduction often occurs via a one-electron transfer to form a radical anion (Ar-NO₂⁻•). This species can be stable and undergo a further one-electron reduction at a more negative potential.

In protic media (containing a proton source like water or acid), the mechanism is more complex. The initial radical anion can be protonated and undergo further reduction, often involving multiple electrons and protons, to form nitroso (Ar-NO), hydroxylamine (B1172632) (Ar-NHOH), and ultimately amine (Ar-NH₂) derivatives. The specific pathway and the number of electrons transferred at each step depend on factors such as pH, solvent, and electrode material.

The oxidation of the phenanthridine ring system is also possible, though typically at higher positive potentials. The oxidation mechanism would involve the removal of electrons from the π-system of the aromatic rings.

Influence of Molecular Structure and Substituents on Electrochemical Response

The electrochemical response of phenanthridine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group. EWGs decrease the electron density on the aromatic system, which generally makes the compound easier to reduce (i.e., the reduction occurs at a less negative potential). This is because the lowest unoccupied molecular orbital (LUMO) is stabilized, making it more favorable to accept an electron. sdu.dk

Electron-Donating Groups (EDGs): In contrast, electron-donating groups (like amino or methoxy (B1213986) groups) would increase the electron density, making the compound harder to reduce (shifting the reduction potential to more negative values) and easier to oxidize. sdu.dk

Position of the Substituent: The position of the substituent also plays a crucial role. The effect of a substituent at the 3-position on the electron distribution and, consequently, on the redox potentials, would differ from that of a substituent at another position due to variations in resonance and inductive effects.

A computational study on phenanthraquinone analogues has shown that electron-withdrawing substituents, such as a cyano group (-CN), increase the redox potential, while electron-donating groups like an amino group (-NH₂) lower it. sdu.dk This general principle would apply to this compound, where the nitro group is expected to raise the reduction potential compared to unsubstituted phenanthridine.

Without specific experimental data for this compound, the following table remains hypothetical but illustrates the expected trend based on general electrochemical principles.

CompoundSubstituentExpected Effect on Reduction Potential
PhenanthridineNoneBaseline
This compound-NO₂ (EWG)Easier to reduce (less negative potential)
3-Aminophenanthridine-NH₂ (EDG)Harder to reduce (more negative potential)

Further experimental and computational studies are required to establish the precise redox potentials and detailed electrochemical mechanisms for this compound.

Advanced Analytical Methodologies for Structural Elucidation of 3 Nitrophenanthridine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-nitrophenanthridine derivatives. nih.gov It provides a highly accurate mass-to-charge ratio (m/z) measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis are commonly employed. mdpi.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers deep structural insights by breaking the molecule into smaller, characteristic pieces. mdpi.com For this compound, the fragmentation pattern would likely involve the loss of the nitro group (NO₂) or related fragments like NO and O. The stable phenanthridine (B189435) core would likely remain intact in many of the major fragment ions. Common fragmentation pathways in related nitroaromatic compounds include heterolytic cleavages and rearrangements. mdpi.com

Table 1: Expected HRMS Fragmentation Data for this compound (C₁₃H₈N₂O₂)

Fragment IonProposed Structure/LossTheoretical m/z
[M+H]⁺Protonated Molecule225.0659
[M-NO₂]⁺Loss of nitro group179.0706
[M-O]⁺Loss of an oxygen atom209.0710
[M-NO]⁺Loss of nitric oxide195.0604

Note: The data in this table is hypothetical, based on the known fragmentation patterns of nitroaromatic compounds, and represents the expected results from an HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the precise connectivity and constitution of this compound derivatives in solution. rsc.orgmdpi.com A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. nih.gov For this compound, the aromatic region (typically δ 7.0-9.5 ppm) would show a complex pattern of doublets, triplets, and multiplets corresponding to the protons on the phenanthridine core. nih.govsemanticscholar.org The electron-withdrawing nitro group would cause significant deshielding (a downfield shift) of nearby protons, particularly H-2 and H-4. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom directly attached to the nitro group (C-3) would be significantly deshielded. The chemical shifts of the other carbons provide a detailed map of the electronic structure of the fused ring system. nih.gov

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR is a direct method for probing the electronic environment of the nitrogen atoms. wikipedia.orghuji.ac.il The chemical shift of the nitro group nitrogen in this compound would be expected in the typical range for nitroaromatic compounds. researchgate.netnorthwestern.edu The IUPAC standard for nitrogen chemical shifts is nitromethane (B149229) (CH₃NO₂). huji.ac.il

Table 2: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound

AtomTechniquePredicted Chemical Shift (δ) ppmKey Influences
H-2, H-4¹H NMR8.5 - 9.5Deshielding by adjacent NO₂ group
Other Ar-H¹H NMR7.5 - 8.8Ring currents, connectivity
C-3¹³C NMR140 - 150Direct attachment to NO₂ group
Other Ar-C¹³C NMR120 - 140Position in fused ring system
N (NO₂)¹⁵N NMR+350 to +400 (vs. NH₃)Nitro group environment

Note: These are predicted values based on data from related nitroaromatic and polycyclic heterocyclic compounds. nih.govsemanticscholar.org

2D NMR experiments are crucial for assembling the structural puzzle by revealing correlations between different nuclei. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling). sdsu.edu It is used to trace the proton connectivity within each of the aromatic rings of the phenanthridine skeleton. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J-coupling). sdsu.edu This technique definitively links the proton assignments from the ¹H spectrum to the carbon assignments in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). sdsu.edu This is arguably the most important 2D experiment for this class of molecule, as it establishes the connectivity between different fragments and confirms the substitution pattern. For example, HMBC would show correlations from H-2 and H-4 to C-3, unambiguously placing the nitro group at the 3-position. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. researchgate.net This is particularly useful for determining the stereochemistry and conformation of derivatives with flexible side chains. For the rigid this compound core, it can help confirm assignments by showing correlations between protons on adjacent rings that are spatially proximate. science.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk They are excellent for identifying the presence of specific functional groups. americanpharmaceuticalreview.comresearchgate.net For this compound, the most characteristic signals would be those from the nitro group.

Asymmetric NO₂ Stretch: A strong band typically appears in the IR spectrum between 1500 and 1560 cm⁻¹.

Symmetric NO₂ Stretch: A strong band typically appears between 1335 and 1370 cm⁻¹.

Other important vibrations include the aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C ring stretching (multiple bands in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (700-900 cm⁻¹), which can be indicative of the substitution pattern on the aromatic rings. dtic.mil

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H StretchIR, Raman3000 - 3100Medium-Weak
Asymmetric NO₂ StretchIR1500 - 1560Strong
Aromatic C=C StretchIR, Raman1400 - 1600Medium-Strong
Symmetric NO₂ StretchIR1335 - 1370Strong
C-H Out-of-Plane BendIR700 - 900Strong

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its chromophoric system. msu.edu The extended π-conjugated system of the phenanthridine core is a strong chromophore. The addition of a nitro group, which is a powerful auxochrome and electron-withdrawing group, is expected to significantly modify the absorption spectrum. docbrown.info

The nitro group extends the conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted phenanthridine. docbrown.info This shift can move the absorption bands towards or into the visible region, potentially imparting a pale yellow color to the compound. docbrown.info Analysis of related compounds like 3-nitrophenol (B1666305) shows a primary absorption band around 275 nm and a secondary, broader band at a longer wavelength (around 340 nm) that extends into the visible range. docbrown.infonist.gov A similar pattern would be expected for this compound.

Table 4: Expected UV-Visible Absorption Maxima (λₘₐₓ) for this compound

Electronic TransitionExpected λₘₐₓ (nm)Region
π → π~275 - 285Ultraviolet
π → π (extended conjugation)~340 - 360Ultraviolet/Visible

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique provides definitive information on bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the phenanthridine ring system. It also reveals how the molecules pack together in the crystal lattice, showing intermolecular interactions such as hydrogen bonds and π–π stacking. mdpi.com

Analysis of the crystal structure of this compound would precisely locate the nitro group and determine its orientation relative to the aromatic rings. This data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Table 5: Representative Crystallographic Data for a Nitro-Substituted Aromatic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)970
Z (molecules/unit cell)4

Note: This data is representative for a similarly sized nitroaromatic molecule and serves as an example of the parameters obtained from an X-ray crystallographic study. mdpi.com

Future Research Directions and Open Questions in 3 Nitrophenanthridine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 3-Nitrophenanthridine is a primary area of future research. While classical methods for constructing the phenanthridine (B189435) core exist, there is a growing need for synthetic strategies that align with the principles of green chemistry.

Future efforts will likely focus on the following:

Photocatalysis: The use of visible light photocatalysis offers a promising avenue for the synthesis of phenanthridine derivatives. This approach can enable the formation of the core structure under mild conditions, often avoiding the need for harsh reagents and high temperatures. Research in this area could explore the use of novel photocatalysts to improve efficiency and selectivity in the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processes. rsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields and purity. rsc.orguq.edu.au Future work could involve the development of a continuous flow process for the nitration of phenanthridine or the cyclization of precursors to directly form this compound.

Biocatalysis: The use of enzymes to catalyze the synthesis of phenanthridine derivatives is a largely unexplored but potentially powerful strategy. Biocatalysis could offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental impact of the synthesis.

Synthetic ApproachPotential AdvantagesResearch Focus
Photocatalysis Mild reaction conditions, use of renewable energy source.Development of novel, efficient photocatalysts.
Flow Chemistry Scalability, improved safety, precise process control. rsc.orguq.edu.auDesign of continuous flow reactors for nitration and cyclization reactions.
Biocatalysis High selectivity, environmentally friendly conditions.Identification and engineering of enzymes for phenanthridine synthesis.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and the prediction of product outcomes. While general mechanisms for phenanthridine synthesis have been proposed, the specific influence of the nitro group at the 3-position on these pathways remains to be elucidated.

Key open questions that future research should address include:

The Role of the Nitro Group: How does the electron-withdrawing nature of the nitro group affect the energetics and regioselectivity of cyclization reactions to form the phenanthridine core? Mechanistic studies, including kinetic analysis and isotopic labeling experiments, will be invaluable in answering this question.

Radical vs. Ionic Pathways: Many phenanthridine syntheses are proposed to proceed through radical intermediates. A deeper investigation into the conditions that favor radical versus ionic pathways in the formation of this compound could lead to more controlled and selective syntheses.

Intermediate Characterization: The direct observation and characterization of reactive intermediates, such as radical cations or iminyl radicals, through spectroscopic techniques would provide definitive evidence for proposed reaction mechanisms.

Development of Advanced Computational Models for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. The development of accurate and reliable computational models for this compound and its derivatives is a critical area for future investigation.

Future research in this domain will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. researchgate.netbeilstein-journals.org These studies can provide insights into the influence of the nitro group on the aromaticity and reactivity of the phenanthridine system.

Predictive Modeling of Reactivity: By combining DFT calculations with machine learning algorithms, it may be possible to develop predictive models for the outcome of various chemical transformations involving this compound. This would allow for the in silico screening of potential reaction conditions and substrates.

Modeling of Spectroscopic Properties: Accurate prediction of spectroscopic data, such as NMR and UV-Vis spectra, through computational methods can aid in the characterization of new this compound derivatives.

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and reaction mechanisms. researchgate.netbeilstein-journals.org
Machine Learning Development of predictive models for reaction outcomes.
Time-Dependent DFT (TD-DFT) Prediction of spectroscopic properties for compound characterization.

Innovative Derivatization Strategies for Tailored Chemical System Architectures

The ability to selectively functionalize the this compound scaffold is key to unlocking its full potential in various applications. Future research will focus on developing innovative derivatization strategies to create a diverse library of compounds with tailored properties.

Promising avenues for exploration include:

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the phenanthridine core. beilstein-journals.org Research in this area could focus on developing regioselective methods to functionalize specific positions of the this compound ring system.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods can be employed to introduce a wide range of functional groups onto the this compound scaffold.

Reduction of the Nitro Group: The nitro group itself serves as a versatile functional handle. Its reduction to an amino group opens up a plethora of possibilities for further derivatization, including amide bond formation and the synthesis of new heterocyclic rings fused to the phenanthridine core.

Derivatization StrategyPotential Modifications
C-H Functionalization Introduction of alkyl, aryl, and heteroaryl groups. beilstein-journals.org
Cross-Coupling Reactions Formation of new C-C and C-N bonds.
Nitro Group Reduction Conversion to an amino group for further functionalization.

By focusing on these key research directions, the scientific community can significantly advance our understanding of this compound chemistry and pave the way for the development of novel molecules with exciting and valuable properties.

Q & A

Q. How can researchers enhance the reproducibility of catalytic applications involving this compound?

  • Methodological Answer : Document catalyst pre-treatment steps (e.g., calcination, reduction) and characterize active sites via XPS or TEM. Provide detailed reaction setups (e.g., Schlenk line techniques for air-sensitive reactions) in methods sections. Share raw spectral data via open-access platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.